7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Description
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative with the molecular formula C₉H₅F₃N₂O₃ and a molecular weight of 246.15 g/mol . Its structure features a trifluoromethoxy (-OCF₃) substituent at the 7-position of the indazole core and a carboxylic acid group at the 3-position (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly for nicotinic α7 receptor agonists and partial agonists studied for neurological disorders like Alzheimer’s disease and schizophrenia .
The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design . It is commercially available with purities up to 95–97% and is typically stored under dry, cool conditions to preserve stability .
Properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJOFHIWXSUJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652383 | |
| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-92-9 | |
| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Anthranilic acid derivatives : These are commonly used as starting materials due to their ortho-aminobenzoic acid structure, which facilitates ring closure.
- Trifluoromethoxy precursors : Introduction of the trifluoromethoxy group is typically achieved using trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or via copper-mediated trifluoromethoxylation of halogenated intermediates.
- Hydrazine derivatives : Employed for cyclization to form the indazole core.
General Synthetic Scheme
Formation of the Indazole Core
The initial step involves the cyclization of an appropriately substituted anthranilic acid or ester derivative with hydrazine hydrate or tert-butyl nitrite to form a 1H-indazole intermediate. This step is typically conducted in aqueous or mixed solvent systems at mild temperatures (20–40 °C) to moderate reflux conditions, depending on the substrate.Introduction of the Trifluoromethoxy Group
The trifluoromethoxy substituent at the 7-position is introduced either before or after ring closure. Common approaches include:- Electrophilic trifluoromethoxylation of a 7-halogenated indazole intermediate using reagents such as trifluoromethyl hypofluorite or silver trifluoromethoxide.
- Copper-catalyzed nucleophilic substitution of a 7-halogenated intermediate with trifluoromethoxide salts.
Oxidation to Carboxylic Acid at Position 3
If the 3-position is initially functionalized as a methyl or hydroxymethyl group, oxidation to the carboxylic acid is performed using oxidants like potassium permanganate or chromium-based reagents under controlled conditions to avoid degradation of sensitive substituents.Purification and Isolation
The final compound is typically isolated by crystallization or precipitation from suitable solvents such as dichloromethane, ethyl acetate, or aqueous acidic mixtures. Drying under vacuum at elevated temperatures (e.g., 80–90 °C) yields the pure acid.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization to indazole core | Anthranilic acid derivative + hydrazine hydrate or tert-butyl nitrite | Water/alcohol mixtures (MeOH, EtOH) | 20–40 °C | 1–3 h | 60–75 | Mild conditions; aqueous medium preferred |
| 2 | Trifluoromethoxylation | Electrophilic trifluoromethoxylation or Cu-catalyzed substitution | Organic solvents (e.g., DMF, DCM) | 25–80 °C | 3–12 h | 50–70 | Sensitive reagents; requires inert atmosphere |
| 3 | Oxidation to carboxylic acid | KMnO4, CrO3, or other oxidants | Aqueous or organic solvents | 0–60 °C | 2–6 h | 55–80 | Controlled to avoid overoxidation |
| 4 | Purification | Recrystallization/filtration | DCM, EtOAc, water mixtures | Ambient to 90 °C | Several hours | — | Drying under vacuum to yield pure compound |
These yields and conditions are adapted from analogous indazole-3-carboxylic acid syntheses and optimized for the trifluoromethoxy derivative.
Research Findings and Process Optimization
Yield Improvement : Recent patents emphasize reducing the number of synthetic steps to improve overall yield and cost efficiency. For example, direct trifluoromethoxylation of halogenated indazole intermediates reduces the need for protecting groups and multiple purifications.
Reagent Cost and Availability : The trifluoromethoxy group is challenging to introduce due to the scarcity and expense of reagents. Copper-mediated nucleophilic trifluoromethoxylation offers a more economical alternative to electrophilic methods.
Environmental and Safety Considerations : Use of aqueous media in early steps and solvent recycling in later steps aligns with green chemistry principles. Handling of fluorinated reagents requires strict safety protocols due to their toxicity and volatility.
Scale-Up Feasibility : Industrial synthesis benefits from continuous flow reactors for controlling exothermic steps such as trifluoromethoxylation and oxidation, improving reproducibility and safety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position of the indazole core enables classic acid-derived reactions, including amide formation , esterification , and salt generation .
Key Findings :
-
Amidation proceeds efficiently using coupling agents like HBTU or carbonyldiimidazole (CDI) with amines (e.g., benzylamine) .
-
Esterification with alcohols under CDI activation avoids harsh acidic conditions, preserving the trifluoromethoxy group .
Electrophilic Aromatic Substitution on the Indazole Ring
The electron-withdrawing trifluoromethoxy group at the 7-position directs electrophiles to the 5-position of the indazole ring.
Mechanistic Insight :
-
Nitration occurs regioselectively at the 5-position due to the meta-directing effect of the trifluoromethoxy group .
-
Harsher conditions (e.g., fuming HNO₃) may yield minor 4-nitro isomers .
Reduction and Oxidation Reactions
The indazole ring and substituents undergo redox transformations under controlled conditions.
Key Observations :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the trifluoromethoxy group .
-
The indazole ring resists oxidation under standard conditions due to aromatic stability .
Nucleophilic Substitution at the Trifluoromethoxy Group
The trifluoromethoxy group is generally inert under mild conditions but can participate in substitutions under extreme forcing.
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Methoxy Exchange | NaH, DMSO, nucleophiles | Substituted derivatives (e.g., -SR, -NR₂) | <10% |
Challenges :
-
The strong electron-withdrawing nature of the -OCF₃ group impedes nucleophilic attack unless using high-temperature, phase-transfer conditions .
Decarboxylation Reactions
Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 7-(trifluoromethoxy)-1H-indazole.
| Conditions | Catalyst | Major Product | Yield | Source |
|---|---|---|---|---|
| 200°C, Quinoline | Cu powder | 7-(Trifluoromethoxy)-1H-indazole | 55% |
Applications :
Cross-Coupling Reactions
The indazole ring participates in palladium-catalyzed couplings, enabling C–C bond formation.
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 70–85% |
Optimized Conditions :
Scientific Research Applications
Medicinal Chemistry Applications
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid serves as a crucial building block in the development of pharmaceuticals. Notably, it is a precursor for compounds targeting the nicotinic α-7 receptor, which are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The following case study illustrates its significance:
Case Study: Nicotinic α-7 Receptor Agonists
- Objective : To develop selective agonists for the nicotinic α-7 receptor.
- Compounds : Derivatives synthesized from this compound were tested for agonistic activity.
- Findings : Certain derivatives demonstrated significant binding affinity and selectivity, indicating potential therapeutic benefits in cognitive disorders.
Agrochemical Applications
The compound's unique properties also make it valuable in agrochemicals. Its role as a building block for developing herbicides and pesticides has been explored extensively. For instance, the trifluoromethoxy group enhances biological activity against specific pests while minimizing environmental impact.
Example Application: Herbicide Development
- Research Focus : Synthesis of herbicides using this compound.
- Results : Several synthesized compounds exhibited improved efficacy against target weeds compared to existing herbicides, highlighting its potential as an environmentally friendly alternative.
Material Science Applications
In material science, this compound is being studied for its use in developing advanced materials with tailored properties. Its incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical strength.
Material Properties Analysis
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymers | Thermal stability | Electronics |
| Coatings | Mechanical strength | Protective coatings |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate the activity of these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Indazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility |
|---|---|---|---|---|---|---|
| 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | 932041-12-8 | C₉H₅F₃N₂O₃ | 246.15 | -OCF₃ (7-position), -COOH (3) | 1.98† | Low in H₂O‡ |
| 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | 869782-94-5 | C₉H₅F₃N₂O₃ | 246.15 | -OCF₃ (5-position), -COOH (3) | 1.85† | Low in H₂O‡ |
| 7-Bromo-1H-indazole-3-carboxylic acid | 35158-78-2 | C₈H₅BrN₂O₂ | 241.04 | -Br (7), -COOH (3) | 2.10 | Moderate in DMSO |
| 7-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | C₈H₅ClN₂O₂ | 196.59 | -Cl (7), -COOH (3) | 1.75 | Low in H₂O |
| 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | 898747-36-9 | C₁₀H₈N₂O₄ | 220.18 | -COOCH₃ (7), -COOH (3) | 0.95 | High in polar solvents |
| 1H-Indazole-3-carboxylic acid methyl ester | 43120-28-1 | C₉H₈N₂O₂ | 176.17 | -COOCH₃ (3) | 1.30 | Soluble in EtOAc |
*Predicted using fragment-based methods. †Estimated via computational tools . ‡Low aqueous solubility common for trifluoromethoxy derivatives .
Key Observations :
- Substituent Position : The 7-trifluoromethoxy isomer exhibits slightly higher lipophilicity (LogP ~1.98) than the 5-position analog (LogP ~1.85) due to spatial effects on solvation .
- Halogen vs. Trifluoromethoxy : Bromine and chlorine at the 7-position increase molecular weight and lipophilicity but reduce metabolic stability compared to -OCF₃, which resists oxidative degradation .
- Ester vs. Carboxylic Acid : Esterification (e.g., methyl ester) improves solubility in organic solvents but reduces bioavailability due to hydrolysis susceptibility .
Pharmacological Activity
Biological Activity
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to the indazole ring, which is known to enhance its chemical stability and biological activity. The presence of the trifluoromethoxy group is significant as it can influence the compound's interaction with biological targets, enhancing binding affinity and selectivity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3N2O3 |
| Molecular Weight | 250.17 g/mol |
| CAS Number | 4498-67-3 |
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, studies have shown its efficacy in inhibiting the growth of human cervical cancer (HeLa), pancreatic cancer (SUIT-2), and hepatocellular carcinoma (HepG2) cells.
In Vitro Studies
In vitro assays have been conducted to determine the growth inhibition percentage (GI%) across several cell lines:
These results suggest that the compound can significantly inhibit cellular proliferation in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, leading to alterations in cell signaling pathways and gene expression.
Target Interactions
- Enzyme Inhibition : The compound has been identified as an inhibitor of various kinases involved in cancer progression.
- Receptor Modulation : It acts on nuclear receptors such as RORγt, functioning as an allosteric ligand, which may provide therapeutic benefits in autoimmune diseases .
Structure-Activity Relationships (SAR)
Studies on SAR have demonstrated that modifications to the indazole core can significantly impact biological activity. For instance, compounds with different substituents at specific positions on the indazole ring show varying degrees of potency against cancer cell lines.
Key Findings from SAR Studies
- Compounds with halogen substitutions exhibit enhanced anticancer activity.
- The introduction of lipophilic groups increases cellular uptake and bioactivity .
Case Studies
- Gamendazole Analogues : Related indazole carboxylic acids have been studied for their contraceptive effects in animal models, achieving significant infertility rates after administration. This highlights the potential for indazole derivatives in reproductive health applications .
- FGFR Inhibition : Certain derivatives of indazole have shown potent inhibitory effects on fibroblast growth factor receptors (FGFR), with IC50 values as low as 4.1 nM for some compounds, indicating their potential as therapeutic agents in oncology .
Q & A
Q. What are the key considerations for disposing of waste containing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
